1-Ethoxy-2-ethynyl-3-fluorobenzene
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Overview
Description
1-Ethoxy-2-ethynyl-3-fluorobenzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, featuring an ethoxy group, an ethynyl group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-ethynyl-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethynyl-3-fluorobenzene and ethanol.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-ethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium amide or organolithium compounds are employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the reaction conditions and reagents used.
Oxidized and Reduced Products: Oxidation and reduction reactions yield different products, such as alcohols, ketones, or alkanes.
Scientific Research Applications
1-Ethoxy-2-ethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-ethynyl-3-fluorobenzene involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Ethynyl-3-fluorobenzene: Similar structure but lacks the ethoxy group.
2-Ethynyl-3-fluorobenzene: Similar structure but lacks the ethoxy group and has a different substitution pattern.
1-Ethynyl-4-fluorobenzene: Similar structure but with the fluorine atom in a different position.
Uniqueness: 1-Ethoxy-2-ethynyl-3-fluorobenzene is unique due to the presence of both an ethoxy group and an ethynyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9FO |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-ethoxy-2-ethynyl-3-fluorobenzene |
InChI |
InChI=1S/C10H9FO/c1-3-8-9(11)6-5-7-10(8)12-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
GEADKCNVLLSIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#C |
Origin of Product |
United States |
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